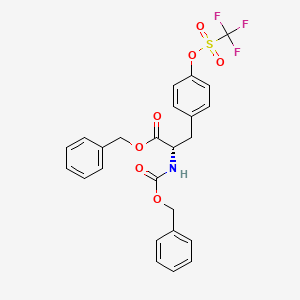
ベンジルエステルトリフラート塩酸L-チロシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cbz-L-Tyrosine benzyl ester triflate is widely used in scientific research, particularly in:
Peptide synthesis: It serves as a protected form of tyrosine, allowing for selective deprotection and incorporation into peptides.
Medicinal chemistry: Used in the synthesis of tyrosine-containing pharmaceuticals.
Biological studies: Employed in the study of enzyme-substrate interactions and protein modifications.
準備方法
Synthetic Routes and Reaction Conditions
Cbz-L-Tyrosine benzyl ester triflate can be synthesized through a multi-step process involving the protection of the amino and hydroxyl groups of L-tyrosine. The typical synthetic route involves:
Protection of the amino group: The amino group of L-tyrosine is protected using benzyl chloroformate to form Cbz-L-Tyrosine.
Esterification: The carboxyl group is then esterified with benzyl alcohol to form Cbz-L-Tyrosine benzyl ester.
Triflation: Finally, the hydroxyl group is triflated using triflic anhydride to yield Cbz-L-Tyrosine benzyl ester triflate.
Industrial Production Methods
Industrial production of Cbz-L-Tyrosine benzyl ester triflate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
Cbz-L-Tyrosine benzyl ester triflate undergoes various chemical reactions, including:
Substitution reactions: The triflate group can be substituted with nucleophiles to form different derivatives.
Hydrogenation: The benzyl protecting groups can be removed through hydrogenation using palladium on carbon as a catalyst.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrogenation: Hydrogen gas and palladium on carbon are used under mild conditions to remove the benzyl protecting groups.
Major Products Formed
Substitution reactions: Various derivatives of tyrosine with different functional groups.
Hydrogenation: Deprotected tyrosine derivatives.
作用機序
The mechanism of action of Cbz-L-Tyrosine benzyl ester triflate involves its role as a protected amino acid derivativeThe benzyl protecting groups can be removed under mild conditions, revealing the active tyrosine residue .
類似化合物との比較
Similar Compounds
Cbz-L-Tyrosine: Similar in structure but lacks the triflate group.
Fmoc-L-Tyrosine benzyl ester: Another protected form of tyrosine used in peptide synthesis.
Boc-L-Tyrosine benzyl ester: Uses a different protecting group (Boc) for the amino group.
Uniqueness
Cbz-L-Tyrosine benzyl ester triflate is unique due to its triflate group, which allows for selective substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry .
生物活性
Cbz-L-Tyrosine benzyl ester triflate, with the chemical formula C19H21N1O4S, is a derivative of L-tyrosine characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a triflate leaving group. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its enhanced reactivity and ability to form various derivatives. Understanding its biological activity is crucial for its application in drug development and peptide synthesis.
The triflate group in Cbz-L-Tyrosine benzyl ester triflate significantly enhances its reactivity, particularly in nucleophilic substitution reactions. The compound's structure allows it to act as a precursor for biologically active molecules, especially those involved in neurotransmitter synthesis and peptide formation.
| Property | Details |
|---|---|
| Molecular Formula | C19H21N1O4S |
| CAS Number | 183070-41-9 |
| Reactivity | High due to triflate group |
| Uses | Peptide synthesis, drug development |
Case Studies and Research Findings
- Neurotransmitter Synthesis : Research indicates that tyrosine plays a significant role in the synthesis of catecholamines. The incorporation of Cbz-L-Tyrosine benzyl ester triflate into larger biomolecules may enhance the production of these neurotransmitters, potentially aiding in the treatment of neurological disorders.
- Peptide Synthesis Applications : Studies have demonstrated that using Cbz-protected amino acids like Cbz-L-Tyrosine facilitates the synthesis of bioactive peptides. For instance, a study highlighted the successful α-mannosylation of tyrosine-containing acceptors using activated glycosyl donors, which underscores the utility of Cbz-L-Tyrosine benzyl ester triflate in creating complex peptide structures .
- Metal-Binding Properties : Recent research has explored the synthesis of metal-binding amino acids from tyrosine derivatives. These compounds exhibit significant biological activity due to their ability to chelate metal ions, which can be crucial for various biochemical processes .
The biological activity of Cbz-L-Tyrosine benzyl ester triflate can be attributed to several mechanisms:
- Nucleophilic Substitution : The triflate group allows for efficient nucleophilic attacks by various amines or alcohols, leading to the formation of diverse derivatives that can exhibit biological activity.
- Peptide Formation : The protective Cbz group enables the incorporation of tyrosine into peptides without compromising its functional properties, facilitating the development of therapeutics targeting neurological conditions.
特性
IUPAC Name |
benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJKKOIYOSXFZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














